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Brain Penetration of BMS-690514

The preclinical data for BMS-690514 is summarized in the table below.

Experimental Brain-to-Plasma Ratio = Key Findings on Brain

Inhibitor Targets
g Model (Kp) Penetration

| BMS-690514 | EGFR, HER2, VEGFR2 [1] [2] | Preclinical species (Mice) [1] | ~1 [1] | « Crosses the blood-
brain barrier (BBB). * Has intermediate permeability in Caco-2 cells. * Shows a moderate potential to be a P-

gp substrate [1]. |

Comparison with Other Inhibitors

The search results provide brain penetration data for two other inhibitors, though the specific experimental
models and reported metrics differ from those used for BMS-690514. This makes a direct quantitative

comparison difficult.

Inhibitor Primary Target = Experimental Model / Metric Key Findings on Brain Penetration

| Vodobatinib [3] | c-Abl | Human healthy volunteers / CSF concentration [3] | « Orally bioavailable and

designed as a brain-penetrating inhibitor. ¢ In a clinical study, steady-state levels in the Cerebrospinal Fluid
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(CSF) over 24 hours exceeded its IC50 for c-Abl inhibition [3]. | | NXD30001 [4] | Hsp90 | Preclinical
models / Brain accumulation [4] | * Described as a brain-penetrating inhibitor with a favorable brain
pharmacokinetic profile. ¢ It crosses the BBB and accumulates in the brain, making it a candidate for treating

central nervous system tumors [4]. |

Experimental Protocols for Assessment

The methodology for assessing brain penetration involves a combination of in vitro, in vivo, and in silico

approaches. Here is a summary of the key experiments cited:

¢ In Vitro Permeability and Efflux Assay: The permeability of BMS-690514 was tested using Caco-2
cells. Its potential to be a substrate for the efflux transporter P-glycoprotein (P-gp) was assessed
using the MDCK-mdr1 cell line (Madin Darby canine kidney cells transfected with the human MDR1
gene) [1] [5].

¢ In Vivo Brain Exposure Measurement: In preclinical species, brain penetration is typically evaluated
by administering the compound and measuring its concentration in the brain and plasma at steady
state. The critical parameter is the unbound brain-to-unbound plasma concentration ratio
(Kp,uu), which is considered therapeutically relevant. A Kp,uu value close to 1 indicates minimal net
efflux, while values below 1 suggest active efflux from the brain [5].

¢ Clinical CSF Measurement: For compounds in human trials, brain penetration can be estimated by
measuring drug concentrations in the cerebrospinal fluid (CSF), as was done with Vodobatinib [3].

To help visualize the general workflow for evaluating a compound's brain penetration, see the following

diagram:
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Interpretation and Guidance for Researchers

e BMS-690514 shows moderate brain penetration with a Kp of ~1, but its potential as a P-gp
substrate could limit its central nervous system (CNS) efficacy [1]. In contrast, Vodobatinib and
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NXD30001 are explicitly described as "brain-penetrating"” in their respective development contexts [3]
[4].

e When comparing data, pay close attention to the experimental metrics. The Kp,uu is a more
reliable indicator of target site availability than the total brain-to-plasma ratio (Kp) or CSF
concentrations [5].

e For a robust comparison, you would need to consult specialized databases or individual research
papers for Kp,uu values of other common kinase inhibitors (e.g., osimertinib, lapatinib, nilotinib) to
build a complete profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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